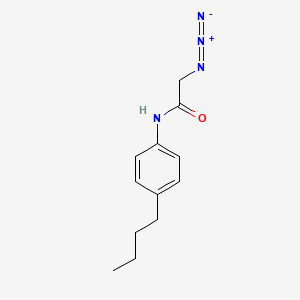
2-azido-N-(4-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(4-butylphenyl)acetamide typically involves the reaction of 4-butylaniline with chloroacetyl chloride to form N-(4-butylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
2-azido-N-(4-butylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed from these reactions include triazoles, amines, and nitro compounds .
Scientific Research Applications
2-azido-N-(4-butylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-azido-N-(4-butylphenyl)acetamide involves the azido group, which can undergo cycloaddition reactions to form triazoles. These triazoles can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function . The pathways involved in these interactions are often related to signal transduction and metabolic processes.
Comparison with Similar Compounds
2-azido-N-(4-butylphenyl)acetamide can be compared with other azido compounds, such as:
2-azidoacetamide: Similar in structure but lacks the butylphenyl group, making it less hydrophobic and potentially less effective in certain applications.
4-azidobutylbenzene: Contains an azido group attached to a butylbenzene moiety, but lacks the acetamide group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of the azido group and the butylphenylacetamide structure, which provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-azido-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-3-4-10-5-7-11(8-6-10)15-12(17)9-14-16-13/h5-8H,2-4,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBSTGQWJCBSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2569133.png)
![5-chloro-2-(methylsulfanyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2569134.png)
![3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2569135.png)


![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2569138.png)
![2-(4-chlorophenoxy)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2569140.png)




![1-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2569148.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride](/img/structure/B2569153.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide](/img/structure/B2569155.png)
